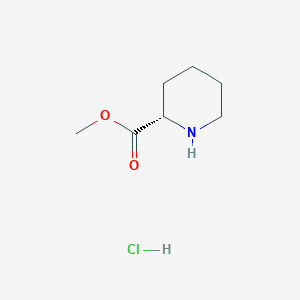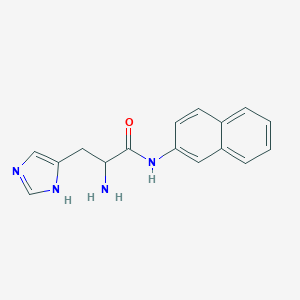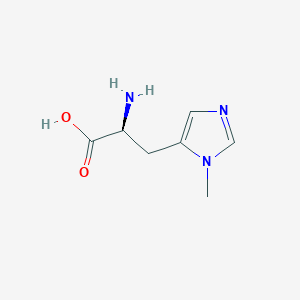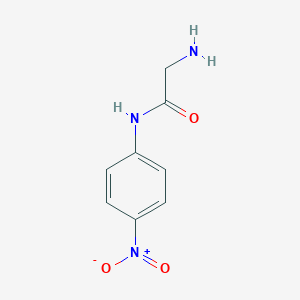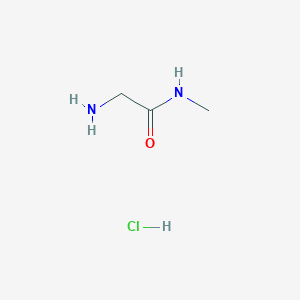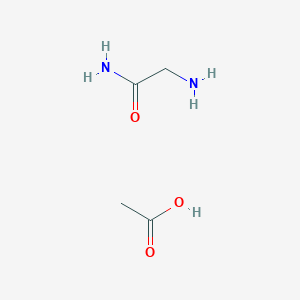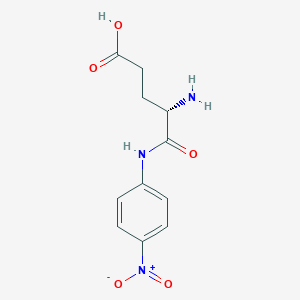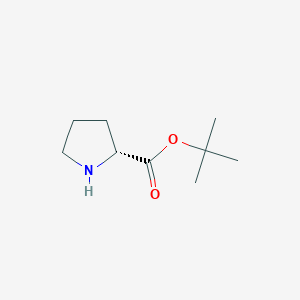
(R)-tert-Butyl pyrrolidine-2-carboxylate
説明
(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
H-D-PRO-OTBU, also known as tert-butyl (2R)-pyrrolidine-2-carboxylate or ®-tert-Butyl pyrrolidine-2-carboxylate, is a chemical compound used in the synthesis of various pharmaceuticals It is known that such compounds are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences within these larger molecules .
Mode of Action
The mode of action of H-D-PRO-OTBU involves its role as a building block in the synthesis of peptides and proteins . It is used as a protective agent for the Fmoc protecting group in the process of amino ester hydrolysis . This allows for the selective deprotection of esters to create solid-phase peptide synthesis (SPPS) ready amino acids .
Biochemical Pathways
The biochemical pathways affected by H-D-PRO-OTBU are those involved in peptide and protein synthesis . By acting as a protective agent during amino ester hydrolysis, H-D-PRO-OTBU enables the creation of SPPS-ready amino acids, which can then be used to build peptides and proteins .
Pharmacokinetics
As a compound used in the synthesis of peptides and proteins, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .
Result of Action
The result of H-D-PRO-OTBU’s action is the creation of SPPS-ready amino acids, which can then be used in the synthesis of peptides and proteins . This can have various downstream effects depending on the specific peptides or proteins being synthesized.
Action Environment
The action of H-D-PRO-OTBU is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of H-D-PRO-OTBU in its role as a protective agent during amino ester hydrolysis .
特性
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
